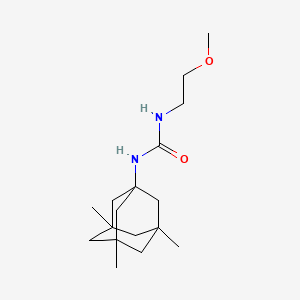
N-(2-methoxyethyl)-N'-(3,5,7-trimethyl-1-adamantyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N'-(3,5,7-trimethyl-1-adamantyl)urea, commonly known as MTAD, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. MTAD is a white crystalline powder that is soluble in organic solvents and has been used as a reagent in various chemical reactions. In recent years, MTAD has been extensively studied for its pharmacological properties and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of MTAD is not yet fully understood. However, it is believed that MTAD exerts its pharmacological effects by interfering with the synthesis of nucleic acids, proteins, and cell membranes in microorganisms. MTAD has been shown to inhibit the activity of enzymes involved in these processes, leading to the death of the microorganism.
Biochemical and physiological effects:
MTAD has been shown to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This property of MTAD has potential implications for drug interactions and toxicity. MTAD has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTAD has several advantages as a reagent in laboratory experiments. It is stable, soluble in organic solvents, and has a relatively low toxicity. However, MTAD is also known to be sensitive to moisture and light, and care must be taken to store it properly. Additionally, the exact mechanism of action of MTAD is not yet fully understood, and further research is needed to elucidate its pharmacological properties.
Orientations Futures
There are several potential future directions for research on MTAD. One area of interest is the development of new therapeutic applications for MTAD, particularly in the treatment of infectious diseases and cancer. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of MTAD, including its metabolism and toxicity in vivo. Finally, further research is needed to elucidate the mechanism of action of MTAD and to identify potential drug targets for this compound.
Méthodes De Synthèse
MTAD can be synthesized by reacting 3,5,7-trimethyl-1-adamantyl isocyanate with 2-methoxyethylamine in the presence of a suitable solvent. The reaction is carried out at room temperature under an inert atmosphere, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
MTAD has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties. MTAD has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anticancer properties and has been investigated as a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(3,5,7-trimethyl-1-adamantyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-14-7-15(2)9-16(3,8-14)12-17(10-14,11-15)19-13(20)18-5-6-21-4/h5-12H2,1-4H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEALWSLJCWPCCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)NCCOC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)
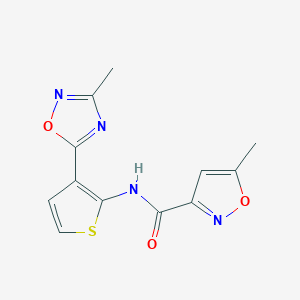
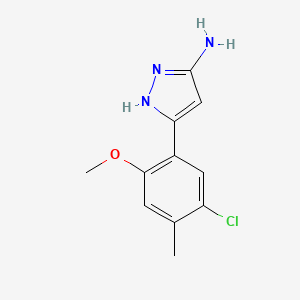

![3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2361590.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)
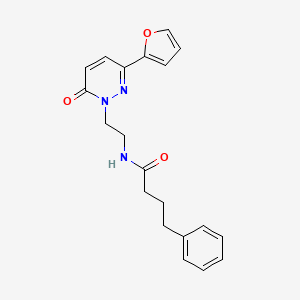
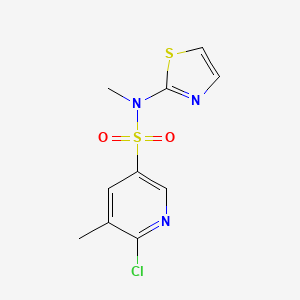

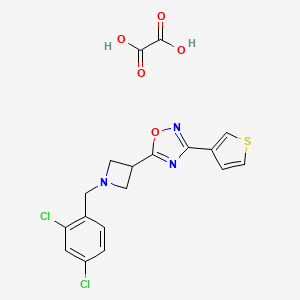
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)
![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)